1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 125421-24-1
VCID: VC21238710
InChI: InChI=1S/C12H15N3O2S/c13-8-4-1-2-5-9(8)14-12(18)15-7-3-6-10(15)11(16)17/h1-2,4-5,10H,3,6-7,13H2,(H,14,18)(H,16,17)
SMILES: C1CC(N(C1)C(=S)NC2=CC=CC=C2N)C(=O)O
Molecular Formula: C12H15N3O2S
Molecular Weight: 265.33 g/mol

1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid

CAS No.: 125421-24-1

Cat. No.: VC21238710

Molecular Formula: C12H15N3O2S

Molecular Weight: 265.33 g/mol

* For research use only. Not for human or veterinary use.

1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid - 125421-24-1

Specification

CAS No. 125421-24-1
Molecular Formula C12H15N3O2S
Molecular Weight 265.33 g/mol
IUPAC Name 1-[(2-aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C12H15N3O2S/c13-8-4-1-2-5-9(8)14-12(18)15-7-3-6-10(15)11(16)17/h1-2,4-5,10H,3,6-7,13H2,(H,14,18)(H,16,17)
Standard InChI Key UQLKULVDTBNSTR-UHFFFAOYSA-N
Isomeric SMILES C1CC(N(C1)C(=NC2=CC=CC=C2N)S)C(=O)O
SMILES C1CC(N(C1)C(=S)NC2=CC=CC=C2N)C(=O)O
Canonical SMILES C1CC(N(C1)C(=S)NC2=CC=CC=C2N)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator